molecular formula C21H21N3O3 B11153209 methyl N-{[6-(propan-2-yl)-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}glycinate

methyl N-{[6-(propan-2-yl)-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}glycinate

Cat. No.: B11153209
M. Wt: 363.4 g/mol
InChI Key: HCGGCOAASFRPCO-UHFFFAOYSA-N
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Description

METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE typically involves the reaction of hetaryl ureas with alcohols. This method is catalyst-free and environmentally friendly, yielding a wide range of substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and high-yield synthesis are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached to the rings.

Scientific Research Applications

METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-pyridin-2-yl carbamates
  • N-quinolin-2-yl carbamates
  • N-isoquinolin-1-yl carbamates

Uniqueness

METHYL 2-{[6-(PROPAN-2-YL)-2-(PYRIDIN-3-YL)QUINOLIN-4-YL]FORMAMIDO}ACETATE is unique due to its specific substitution pattern on the quinoline and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[(6-propan-2-yl-2-pyridin-3-ylquinoline-4-carbonyl)amino]acetate

InChI

InChI=1S/C21H21N3O3/c1-13(2)14-6-7-18-16(9-14)17(21(26)23-12-20(25)27-3)10-19(24-18)15-5-4-8-22-11-15/h4-11,13H,12H2,1-3H3,(H,23,26)

InChI Key

HCGGCOAASFRPCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(=O)OC)C3=CN=CC=C3

Origin of Product

United States

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